10-Acetyl-2-chloroacetylphenothiazine
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Overview
Description
10-Acetyl-2-chloroacetylphenothiazine is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure
Preparation Methods
The synthesis of 10-Acetyl-2-chloroacetylphenothiazine typically involves the acylation of phenothiazine with acyl chlorides. The process begins with the preparation of phenothiazine from diphenylamine through classical condensation with sulfur and iodine. The phenothiazine is then acylated with acyl chlorides in toluene to form 10-acylphenothiazine. Further acylation with acyl chloride in the presence of aluminum chloride in carbon disulfide results in the formation of 2,10-diacylphenothiazine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
10-Acetyl-2-chloroacetylphenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetyl group, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
10-Acetyl-2-chloroacetylphenothiazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-Acetyl-2-chloroacetylphenothiazine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes like cyclooxygenase (COX) and myeloperoxidase, leading to anti-inflammatory and antimicrobial effects. Additionally, its ability to undergo redox reactions makes it a potential candidate for photoredox catalysis and other applications in synthetic chemistry .
Comparison with Similar Compounds
10-Acetyl-2-chloroacetylphenothiazine can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. While all these compounds share a common phenothiazine core, their unique substituents confer different biological activities and applications. For example:
Chlorpromazine: Primarily used as a neuroleptic drug for treating psychosis.
Promethazine: Known for its antihistaminic and antiemetic properties.
This compound:
By highlighting the unique properties and applications of this compound, we can appreciate its significance in various scientific and industrial fields.
Properties
CAS No. |
5325-18-8 |
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Molecular Formula |
C16H12ClNO2S |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
1-(10-acetylphenothiazin-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C16H12ClNO2S/c1-10(19)18-12-4-2-3-5-15(12)21-16-7-6-11(8-13(16)18)14(20)9-17/h2-8H,9H2,1H3 |
InChI Key |
CMFUROMBIICOFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CCl |
Origin of Product |
United States |
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